molecular formula C21H16BrNO2 B5960497 N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide

N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide

Cat. No.: B5960497
M. Wt: 394.3 g/mol
InChI Key: WCYHTTNDAGQXEC-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide is a xanthene-based carboxamide derivative characterized by a xanthene core (a tricyclic structure comprising two benzene rings fused via an oxygen atom) linked to a 4-bromo-3-methylphenyl substituent through a carboxamide group. The bromine atom at the para position and the methyl group at the meta position on the phenyl ring contribute to its unique electronic and steric properties, which may influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO2/c1-13-12-14(10-11-17(13)22)23-21(24)20-15-6-2-4-8-18(15)25-19-9-5-3-7-16(19)20/h2-12,20H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYHTTNDAGQXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the xanthene core: This can be achieved through the condensation of appropriate starting materials under acidic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the xanthene derivative with a suitable amine, such as 4-bromo-3-methylaniline, under conditions that facilitate amide bond formation.

    Bromination: The final step involves the bromination of the methyl group on the phenyl ring using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The bromine in the target compound (electron-withdrawing) contrasts with the methoxy group (electron-donating) in the 4-methoxyphenyl analog, affecting electronic density and intermolecular interactions .
  • Biological Activity : While direct data for the target compound are lacking, the pyrazine-carboxamide analog (5d) in demonstrates potent antibacterial activity (MIC = 6.25 mg/mL) and alkaline phosphatase inhibition (IC50 = 1.469 µM), suggesting that carboxamide derivatives with halogenated aryl groups may exhibit enhanced bioactivity .

Functional Comparisons with Non-Xanthene Analogs

Insights:

  • Antimicrobial Potential: The pyrazine-carboxamide derivative (5d) outperforms ciprofloxacin in binding to DNA gyrase (ΔG = −7.5648 kcal/mol), highlighting the importance of the carboxamide group and halogenated aryl substituents in target engagement .
  • Structural Flexibility : Xanthene-carboxamides like AH-7614 and the target compound may exhibit broader enzyme inhibition due to the rigid xanthene core, which stabilizes protein-ligand interactions .

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